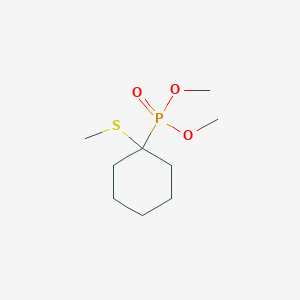
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane is a chemical compound with the molecular formula C9H19O3PS It is characterized by the presence of a dimethoxyphosphoryl group and a methylsulfanyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane typically involves the reaction of cyclohexanone with dimethyl phosphite and methyl mercaptan under controlled conditions. The reaction is usually catalyzed by a base such as sodium methoxide. The process involves the formation of a phosphonate ester intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes by transferring a phosphate group. The methylsulfanyl group can interact with thiol groups in proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane can be compared with other similar compounds such as:
Malaoxon: Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]succinate, which is used as an insecticide and has similar phosphorylating properties.
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Paraoxon: Another organophosphate compound with potent biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
55499-38-2 |
|---|---|
Fórmula molecular |
C9H19O3PS |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C9H19O3PS/c1-11-13(10,12-2)9(14-3)7-5-4-6-8-9/h4-8H2,1-3H3 |
Clave InChI |
KUWIWLSWRYXLDW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1(CCCCC1)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















